molecular formula C16H13F2N3OS2 B2549893 (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 897481-24-2

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2549893
CAS No.: 897481-24-2
M. Wt: 365.42
InChI Key: VXVFTCGFLKTKTJ-UHFFFAOYSA-N
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Description

The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone features a piperazine core linked to a difluorinated benzothiazole moiety and a thiophene-based methanone group. This structure combines aromatic heterocycles (benzothiazole and thiophene) with a flexible piperazine linker, which is common in pharmacologically active molecules targeting enzymes or receptors.

Properties

IUPAC Name

[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F2N3OS2/c17-10-8-11(18)14-13(9-10)24-16(19-14)21-5-3-20(4-6-21)15(22)12-2-1-7-23-12/h1-2,7-9H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVFTCGFLKTKTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F2N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core is synthesized by reacting 4,6-difluoro-2-aminobenzothiazole with appropriate reagents under controlled conditions.

    Piperazine Coupling: The benzothiazole derivative is then coupled with piperazine using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.

    Thiophene Addition: The final step involves the addition of the thiophene moiety to the piperazine-benzothiazole intermediate. This can be achieved through a nucleophilic substitution reaction using thiophene-2-carbonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Chemical Biology: Employed in the design of molecular probes for studying biological pathways.

    Pharmaceutical Development: Explored as a lead compound for the development of new therapeutic agents.

Mechanism of Action

The mechanism of action of (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Imidazo[2,1-b]thiazole Derivatives

Compounds such as (4-((4-Methoxyphenyl)sulfonyl)piperazin-1-yl)(5-phenylimidazo[2,1-b]thiazol-2-yl)methanone (9ea) and (5-Phenylimidazo[2,1-b]thiazol-2-yl)(4-tosylpiperazin-1-yl)methanone (9eb) () replace the benzothiazole with an imidazothiazole and incorporate sulfonyl groups on the piperazine. These modifications alter electronic properties and steric bulk, affecting solubility and target interaction.

Key Differences :

  • The imidazothiazole core in 9ea–9ee may enhance π-π stacking interactions but reduces planarity compared to the benzothiazole-thiophene system in the target compound .
Benzo[b]thiophene Derivatives

Compounds like 1-(Benzo[b]thiophen-2-yl)-3-[4-(4-nitrophenyl)piperazin-1-yl]-1-propanone (7f) () retain the piperazine linker but replace the benzothiazole with a benzo[b]thiophene and a propanone chain. The nitro group on the piperazine in 7f introduces strong electron-withdrawing effects, contrasting with the target’s fluorine atoms.

Key Differences :

  • Nitro groups may confer higher reactivity but also increase toxicity risks .
Thiazole and Triazole Hybrids

Compound 22 from , (thiazol-2-yl)(4-(1-(3-methoxy-4-(thiophen-3-yl)benzoyl)azetidin-3-yl)piperazin-1-yl)methanone, substitutes the benzothiazole with a thiazole and incorporates an azetidine ring. This increases steric complexity and modulates lipophilicity.

Key Differences :

  • The thiophen-3-yl group in 22 vs. thiophen-2-yl in the target compound alters aromatic stacking orientations .

Physicochemical Properties

Table 1 compares key properties of the target compound and analogs:

Compound Name Molecular Weight Melting Point (°C) Yield (%) Key Substituents Reference
Target Compound ~433.4* Not reported Not reported 4,6-Difluorobenzo[d]thiazole, thiophen-2-yl -
9ea (imidazothiazole-sulfonyl) 483 232–234 86 4-Methoxyphenylsulfonyl
9ed (phenylsulfonyl) 487 >350 75 Phenylsulfonyl
7f (benzo[b]thiophene-nitro) ~449.5 138–141 69 4-Nitrophenyl
Compound 22 (thiazole-azetidine) ~452.1 103–170 40 Thiophen-3-yl, azetidine

*Estimated based on molecular formula.

Observations :

  • Sulfonyl-containing compounds (9ea–9ed ) exhibit higher melting points (>230°C) due to increased polarity and intermolecular interactions.
  • The target compound’s difluoro groups likely enhance lipophilicity (clogP ~3.5 estimated) compared to 7f (clogP ~2.8) .

Biological Activity

The compound (4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a complex organic molecule that has garnered significant interest in medicinal chemistry due to its potential biological activities. Its unique structure, which combines elements of benzothiazole, piperazine, and thiophene, positions it as a candidate for various therapeutic applications.

Chemical Structure and Properties

This compound is classified as a thiazole derivative and a piperazine derivative. The presence of the difluorobenzo[d]thiazole moiety and the thiophene group contributes to its diverse biological activity. The molecular formula is C18H17F2N3O2SC_{18}H_{17}F_2N_3O_2S with a molecular weight of approximately 377.4 g/mol.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Benzothiazole Core : The initial step involves the reaction of 4,6-difluoro-2-aminobenzothiazole with appropriate reagents to form the benzothiazole ring.
  • Piperazine Coupling : The benzothiazole derivative is then coupled with piperazine using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.
  • Final Coupling with Thiophenes : The final step involves coupling the resulting piperazine derivative with thiophenes to yield the target compound.

The biological activity of this compound can be attributed to its interaction with specific molecular targets, including enzymes and receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to various pharmacological effects. Studies have indicated that the compound exhibits potential antitumor , antibacterial , and antifungal properties.

Antitumor Activity

Research has shown that derivatives similar to this compound can inhibit tyrosine kinases involved in cancer cell proliferation. For instance, studies on related thiazole derivatives have demonstrated their ability to inhibit C-Met tyrosine kinase and Pim-1 kinase activities, which are crucial in tumor growth .

Antibacterial and Antifungal Properties

In vitro studies have indicated that compounds containing benzothiazole and thiophene moieties exhibit significant antibacterial activity against various strains of bacteria, including Gram-positive and Gram-negative bacteria. Similarly, antifungal activity has been observed against common fungal pathogens such as Candida albicans and Aspergillus flavus.

Case Studies

  • Antitumor Studies : A study evaluating thiazole derivatives reported that specific compounds demonstrated cytotoxic effects on cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antibacterial Screening : In vitro assays conducted against Staphylococcus aureus and Escherichia coli revealed that certain derivatives exhibited substantial inhibitory effects, suggesting their potential as lead compounds in antibiotic development.

Data Summary Table

Biological ActivityTarget Organisms/EnzymesObserved EffectsReferences
AntitumorC-Met Tyrosine KinaseInhibition of cell proliferation
AntibacterialStaphylococcus aureus, E. coliSignificant growth inhibition
AntifungalCandida albicansEffective growth suppression

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